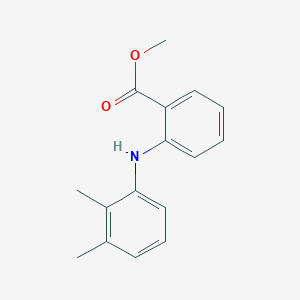

Methyl 2-(2,3-dimethylanilino)benzoate

Vue d'ensemble

Description

Synthesis Analysis

The compound is synthesized from its precursors through a series of chemical reactions. For example, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog are prepared from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates. These multifunctional compounds are essential for generating polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others (Pizzioli et al., 1998).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-amino-4,6-dimethylpyridinium benzoate, highlights the intricate hydrogen bonding and π–π interactions that stabilize their crystal structures. These interactions are crucial for understanding the compound's reactivity and properties (Asaruddin et al., 2010).

Applications De Recherche Scientifique

Anticorrosion Properties

Poly(2,3-dimethylaniline), chemically synthesized using phosphoric acid, demonstrates improved anticorrosion properties compared to polyaniline due to its partial crystallinity and better solubility, attributed to the 2,3-ortho-substitute benzene ring. This material offers potential applications in protective coatings for metals against corrosion (Ma, Huang, & Gan, 2013).

Molecular Interactions and Crystal Structure

Studies on molecular interactions and crystal structures of compounds related to methyl 2-(2,3-dimethylanilino)benzoate reveal insights into hydrogen bonding, molecular orientations, and crystal packing, which are critical for understanding the material properties and designing new molecules with desired features (Asaruddin et al., 2010); (Nasirullah et al., 2010).

Biosynthesis of Methyl Benzoate in Plants

Research on snapdragon flowers has uncovered that methyl benzoate, a compound related to methyl 2-(2,3-dimethylanilino)benzoate, is the most abundant scent compound emitted by the flowers. This emission is regulated developmentally and is crucial for attracting pollinators. The study provides a detailed understanding of the biosynthetic pathway of methyl benzoate, including the key enzyme S-adenosyl-l-methionine:benzoic acid carboxyl methyl transferase (BAMT), offering insights into the molecular basis of scent production in plants (Dudareva et al., 2000).

Organic Synthesis and Chemical Reactions

The synthetic routes and chemical reactions involving derivatives of methyl 2-(2,3-dimethylanilino)benzoate contribute to the development of new compounds with potential applications in various fields, including materials science, pharmaceuticals, and agrochemicals. These studies involve the synthesis of novel compounds and the exploration of their properties, such as reactivity, stability, and biological activity (Yang & Jeon, 2010); (Yuan-xiang, 2008).

Safety And Hazards

“Methyl 2-(2,3-dimethylanilino)benzoate” is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity . It’s important to handle this compound with care, as it can cause irritation upon contact with the skin, eyes, or respiratory system .

Relevant Papers There are several papers related to “Methyl 2-(2,3-dimethylanilino)benzoate”. For instance, a paper by Hamid Nawaz in 2007, published in Acta Crystallographica Section E Structure Reports Online . More detailed analysis of these papers would require access to the full text of each paper.

Propriétés

IUPAC Name |

methyl 2-(2,3-dimethylanilino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-7-6-10-14(12(11)2)17-15-9-5-4-8-13(15)16(18)19-3/h4-10,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCVYZLUEHOBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153542 | |

| Record name | Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2,3-dimethylanilino)benzoate | |

CAS RN |

1222-42-0 | |

| Record name | Methyl 2-[(2,3-dimethylphenyl)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(furan-2-yl)ethenyl]furan](/img/structure/B73928.png)

![9,10[1',2']-Benzenoanthracene-9(10H)-methanol](/img/structure/B73941.png)